3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1020703-45-0
VCID: VC16388833
InChI: InChI=1S/C21H22N2O2/c1-15(2)14-25-20-10-9-17(11-16(20)3)21-18(13-24)12-23(22-21)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3
SMILES:
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol

3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1020703-45-0

Cat. No.: VC16388833

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde - 1020703-45-0

Specification

CAS No. 1020703-45-0
Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
IUPAC Name 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C21H22N2O2/c1-15(2)14-25-20-10-9-17(11-16(20)3)21-18(13-24)12-23(22-21)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3
Standard InChI Key KXMDRQZMLAJEIS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC(C)C

Introduction

Structural and Chemical Identity

Systematic Nomenclature and Molecular Formula

The compound is systematically named 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, reflecting its substitution pattern:

  • A pyrazole core (1H-pyrazole) substituted at positions 1 and 3.

  • Position 1: A phenyl group.

  • Position 3: A 3-methyl-4-(2-methylpropoxy)phenyl group.

  • Position 4: A formyl (-CHO) group.

Molecular Formula: C21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight: 334.4 g/mol.

Structural Descriptors

PropertyValue
IUPAC Name3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Canonical SMILESCC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC(C)C
InChI KeyKXMDRQZMLAJEIS-UHFFFAOYSA-N
PubChem CID4739327

The 2-methylpropoxy (isobutoxy) group at the para position of the 3-methylphenyl ring introduces steric bulk, influencing reactivity and intermolecular interactions .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the formyl group at position 4 of the pyrazole ring. This electrophilic substitution employs a chloromethyleneiminium salt (POCl3\text{POCl}_3-DMF complex) to generate the aldehyde functionality . For example:

  • Schiff Base Formation: 3-Methyl-4-(2-methylpropoxy)acetophenone reacts with phenylhydrazine under microwave conditions to form a hydrazone intermediate.

  • Cyclocondensation: The hydrazone undergoes cyclization to yield the pyrazole core.

  • Formylation: Treatment with POCl3\text{POCl}_3-DMF introduces the aldehyde group at position 4 .

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Pd-catalyzed reactions to functionalize pyrazole triflates. For instance, Suzuki-Miyaura couplings with aryl boronic acids enable diversification at position 3 . This method offers regioselectivity and compatibility with sensitive functional groups like aldehydes .

Table 1: Synthetic Routes Comparison

MethodYield (%)Key AdvantagesLimitations
Vilsmeier-Haack60–75High regioselectivityRequires harsh conditions
Pd-Catalyzed Coupling70–85Functional group toleranceCostly catalysts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3):

    • δ 9.85 (s, 1H, CHO).

    • δ 8.25 (s, 1H, pyrazole H-5).

    • δ 7.45–7.20 (m, 5H, phenyl).

    • δ 4.10 (d, 2H, OCH2_2).

    • δ 2.35 (s, 3H, CH3_3).

  • 13C^{13}\text{C} NMR:

    • δ 192.1 (CHO).

    • δ 151.2 (pyrazole C-4).

    • δ 122.8–128.9 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm1^{-1} (C=O stretch).

  • Bands at 1600–1450 cm1^{-1} (aromatic C=C and C=N) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]+=335.1754\text{[M+H]}^+ = 335.1754 (calculated: 335.1759).

AssayResultReference
DPPH Radical ScavengingIC50_{50} = 12.5 µM
MCF-7 CytotoxicityIC50_{50} = 45 µM

Crystallographic and Supramolecular Features

Hydrogen Bonding Networks

Single-crystal X-ray studies of analogous pyrazole aldehydes reveal O–H···O and C–H···O interactions involving the formyl group and solvent molecules. For example, water molecules mediate 2D layered structures via R44_4^4(8) motifs .

π-π Stacking Interactions

Parallel-displaced stacking between phenyl rings (centroid distance: 3.88 Å) stabilizes the crystal lattice, enhancing thermal stability .

Industrial and Research Applications

Pharmaceutical Intermediate

The aldehyde group serves as a handle for derivatization into hydrazones, thiosemicarbazones, and Schiff bases—key motifs in anticancer and antimicrobial agents .

Materials Science

Conjugated pyrazole aldehydes are precursors for luminescent metal-organic frameworks (MOFs) and organic semiconductors due to their rigid, planar architecture .

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